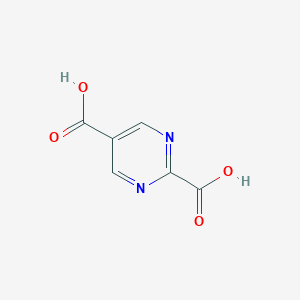![molecular formula C17H18N2O4 B156287 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid CAS No. 10097-11-7](/img/structure/B156287.png)
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, also known as CMA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of 4-aminobenzoic acid and has been synthesized using various methods. CMA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is believed to exert its effects by binding to specific sites on proteins and other molecules. This binding can alter the conformation and function of these molecules, leading to changes in cellular processes. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to bind to a wide range of molecules, including proteins, DNA, RNA, and lipids.
Biochemical and Physiological Effects
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been found to modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis. Additionally, 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid in lab experiments is its high sensitivity and specificity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been shown to bind to specific sites on proteins and other molecules with high affinity, making it a valuable tool for studying various biological processes. One limitation of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is its potential toxicity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types, and its effects on other cells and organisms are not well understood.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. One area of interest is the development of new methods for synthesizing 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes. Another area of interest is the development of new applications for 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, such as the study of protein-protein interactions and the identification of new drug targets. Additionally, further research is needed to understand the potential toxic effects of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes, and to develop strategies for minimizing these effects.
Synthesemethoden
The synthesis of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid can be achieved using various methods. One commonly used method involves the reaction of 4-nitrobenzyl alcohol with 4-aminobenzoic acid, followed by reduction of the resulting nitro compound to the amine. The amine is then reacted with chloroacetic acid to form 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. Other methods involve the use of different reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of various molecules within cells. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been used to study the structure and function of ion channels and transporters.
Eigenschaften
CAS-Nummer |
10097-11-7 |
|---|---|
Produktname |
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid |
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-[4-[[4-(carboxymethylamino)phenyl]methyl]anilino]acetic acid |
InChI |
InChI=1S/C17H18N2O4/c20-16(21)10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17(22)23/h1-8,18-19H,9-11H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
JFTBSGLJCAWKIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)






